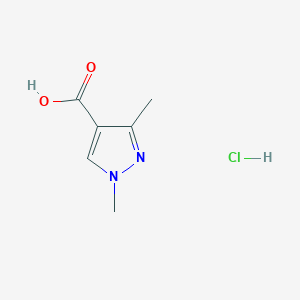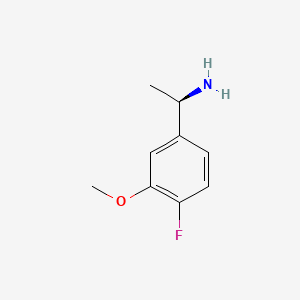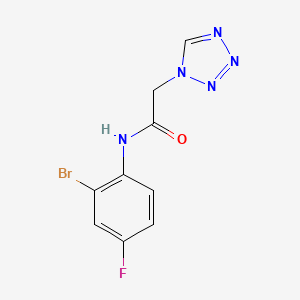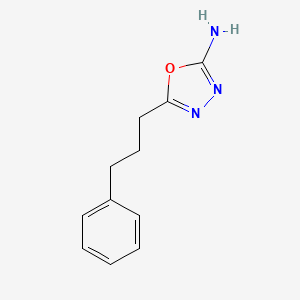
5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine
Overview
Description
The compound “5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine” is a derivative of the 1,3,4-oxadiazole class . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities and are used in the development of various drugs .
Synthesis Analysis
While specific synthesis information for “5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine” was not found, similar compounds are often synthesized through ring closure reactions . For example, the synthesis of a novel pyrazolo pyridine compound involved ring opening followed by ring closure reactions .Scientific Research Applications
Synthesis and Structural Analysis :
- N-Substituted-5-aryl-1,3,4-oxadiazole-2-amine, closely related to the compound , has been synthesized in yields of 42.0%~68.7% and characterized through IR, 1H NMR, MS, and elemental analysis. Single crystal X-ray studies confirmed it as a 1,3,4-oxadiazole derivative, not a 1,4-dihydro-1,2,4,5-tetrazine derivative (Xi Li-min, 2010).
- Synthesis methods for 1,3,4-oxadiazole derivatives, including variants like 5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine, have been developed using novel one-pot, four-component condensation reactions. This method presents an efficient approach for synthesizing fully substituted 1,3,4-oxadiazole derivatives (Ramazani & Rezaei, 2010).
Potential Biological Activities :
- 1,3,4-oxadiazole derivatives have shown promise as antifungal agents. In a study, compounds like 5-(4-(benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione demonstrated significant antifungal activity against various human pathogenic fungal strains. Molecular docking studies highlighted their potential as scaffolds for antifungal drug development (Nimbalkar et al., 2016).
- Some 1,3,4-oxadiazole analogues, including N-(substituted phenyl)-5-aryl-1,3,4-oxadiazol-2-amine, have exhibited antiproliferative activity against various human cancer cell lines. Compounds in this series showed promising results in growth inhibition assays, indicating potential in cancer treatment research (Ahsan et al., 2018).
Chemical Reactions and Derivatives :
- Various reactions involving 1,3,4-oxadiazoles have been studied, such as the reaction of these compounds with amines, hydrazines, and other reagents to create a range of derivatives with different properties and potential applications. This research contributes to the understanding of the chemical behavior and versatility of 1,3,4-oxadiazole compounds (Zayed et al., 1984).
Safety And Hazards
properties
IUPAC Name |
5-(3-phenylpropyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-11-14-13-10(15-11)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHSJISJSSMCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



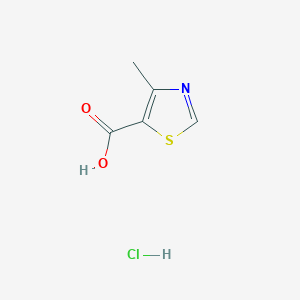
![2-[2-(1-Methyl-2-piperidinyl)ethoxy]-3-phenylpropylamine](/img/structure/B1438048.png)
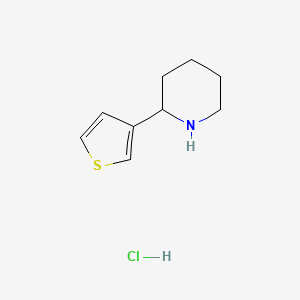

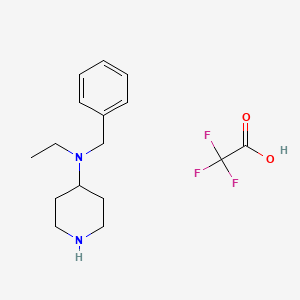
![Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate](/img/structure/B1438055.png)
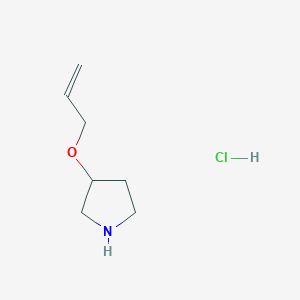
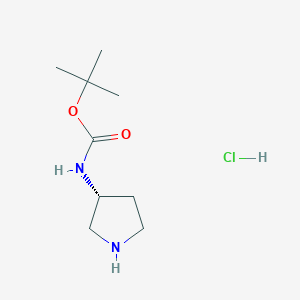
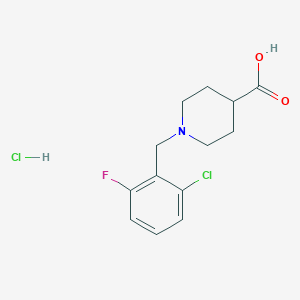
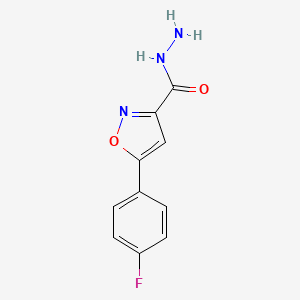
![tert-Butyl [3-(dimethylamino)propyl]carbamate](/img/structure/B1438066.png)
